molecular formula C16H18N2O5S B2798946 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide CAS No. 953156-81-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

Cat. No.: B2798946
CAS No.: 953156-81-5
M. Wt: 350.39
InChI Key: VWZPTCJRHHSCAD-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via a propyloxy chain to a sulfonamide group substituted with a pyridin-3-ylmethyl amine. This compound combines a lipophilic benzodioxole group, known for enhancing metabolic stability and membrane permeability, with a polar sulfonamide-pyridine pharmacophore, which may contribute to hydrogen bonding and target binding interactions.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-3-1-6-17-10-13)8-2-7-21-14-4-5-15-16(9-14)23-12-22-15/h1,3-6,9-10,18H,2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPTCJRHHSCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the propane-1-sulfonamide bridge: This step involves the reaction of the benzo[d][1,3]dioxole derivative with 3-chloropropane-1-sulfonyl chloride under basic conditions.

    Coupling with pyridine: The final step is the nucleophilic substitution reaction between the intermediate and pyridine-3-methanamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the sulfonamide or pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The compound shares key structural motifs with several benzodioxole-containing analogs, but differences in core scaffolds and substituents lead to distinct physicochemical and functional properties:

Compound Core Structure Key Substituents Functional Groups
Target Compound Propane-sulfonamide Benzo[d][1,3]dioxol-5-yloxy, pyridin-3-ylmethyl Sulfonamide, ether, pyridine
2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-1H-benzimidazole Benzimidazole Dual benzodioxole groups, fluoro substituent Amine (imidazole), ether
Piperazine Derivatives (e.g., Compounds 8–12, 21–24) Piperazine Benzodioxole-methylphenyl, halogenated aryl groups (e.g., chloro, bromo, nitro) Tertiary amine, ether
(3S,4R)-3-((Benzodioxol-5-yloxy)methyl)piperidines Piperidine Fluorophenyl, methylcarbamoyl, benzylcarbamoyl Carbamate, ether
N-(3-((Benzodioxol-5-yloxy)methyl)benzyl)cyclopropane-carboxamide Cyclopropane-carboxamide Benzodioxole-methylbenzyl, 4-chlorophenyl Amide, ether

Key Observations :

  • Lipophilicity : The target compound’s benzodioxole and pyridine groups likely confer moderate lipophilicity, comparable to piperazine and benzimidazole analogs .
  • Hydrogen Bonding : The sulfonamide group enhances hydrogen-bonding capacity relative to amide or carbamate-containing analogs .
  • Steric Effects : The propane chain may reduce steric hindrance compared to bulkier scaffolds like benzimidazoles or piperidines .

Physicochemical Properties

Available data for analogs suggest trends in melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability
Benzimidazoles 181–203 Low in water, high in DMF Stable under inert atmosphere
Piperazine HCl Salts 171–202 Moderate in polar solvents Hygroscopic
Piperidine Carbamates Not reported High in THF, DCM Sensitive to hydrolysis
Target Compound (inferred) N/A Moderate in DMSO Likely stable at RT

Insights :

  • Piperazine derivatives exhibit higher melting points due to ionic HCl salt formation, whereas benzimidazoles and the target compound (neutral sulfonamide) may have lower melting points .
  • The sulfonamide group in the target compound may improve aqueous solubility relative to carbamates or benzimidazoles .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a novel sulfonamide derivative characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyridine ring. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Key properties include:

  • Molecular Weight : 318.38 g/mol
  • Molecular Formula : C15H18N2O4S

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Additionally, the benzo[d][1,3]dioxole moiety may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds featuring benzo[d][1,3]dioxole have shown significant antibacterial effects against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Certain sulfonamides are known to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .

Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as HepG2 and A549. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers .

Cell LineIC50 (µM)Mechanism of Action
HepG212.5Induction of apoptosis via caspases
A54915.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of similar compounds through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a potential role in treating chronic inflammatory conditions.

Q & A

Q. What are the key synthetic pathways for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential coupling of the benzo[d][1,3]dioxol-5-yloxy moiety with a propane-sulfonamide backbone, followed by N-alkylation using pyridin-3-ylmethyl derivatives. Critical steps include:

  • Coupling Reactions : Use of Mitsunobu conditions (e.g., DIAD/PPh₃) for ether bond formation between the dioxole and propane-sulfonamide .
  • Sulfonamide Formation : Activation of the sulfonic acid precursor with CDI (1,1'-carbonyldiimidazole) before reacting with pyridin-3-ylmethylamine .
  • Optimization : Temperature control (0–25°C for exothermic steps), solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps), and purification via flash chromatography (hexane/EtOAc gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., pyridine proton shifts at δ 8.2–8.5 ppm, dioxole O–CH₂–O protons at δ 5.9–6.1 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% required for pharmacological studies) .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₇N₂O₅S: 365.0909) .

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